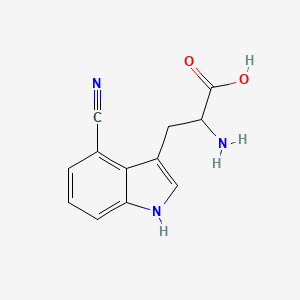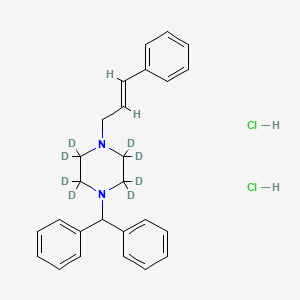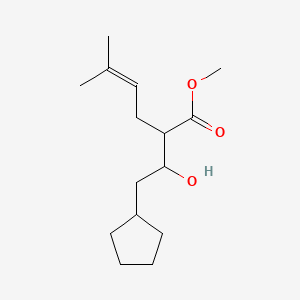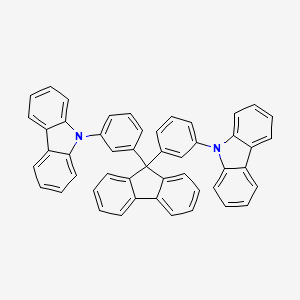
4-Cyano-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a cyano group (-CN) at the 4-position of the indole ring. This compound is notable for its blue fluorescence, making it a valuable tool in biological spectroscopy and microscopy . Its unique properties have garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protection, which ensures high optical purity (>99%) of the final product
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory preparation of 4-Cyano-L-tryptophan involves high expression levels of the starting materials and convenient reaction setups . The availability of starting materials and the efficiency of the reaction setup make this method suitable for scaling up to industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group, leading to the formation of amines or other derivatives.
Substitution: The cyano group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Cyano-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It serves as a fluorescent probe for studying the structural dynamics of proteins and peptides.
Industry: The compound’s unique properties make it valuable in the development of new materials and technologies.
Mechanism of Action
The mechanism by which 4-Cyano-L-tryptophan exerts its effects is primarily through its fluorescence properties. The cyano group at the 4-position enhances the compound’s ability to emit blue fluorescence, which can be used to study protein interactions and dynamics . The compound’s fluorescence is sensitive to changes in the environment, such as electrostatics and hydrogen bonding interactions, making it a valuable tool for probing molecular structures and interactions .
Comparison with Similar Compounds
5-Cyano-L-tryptophan: Another derivative with a cyano group at the 5-position, used for similar applications but with different spectroscopic properties.
4-Cyano-indole: A model compound used to study the properties of cyano-tryptophans.
Uniqueness: 4-Cyano-L-tryptophan is unique due to its specific position of the cyano group, which provides distinct fluorescence properties compared to other cyano-tryptophans. Its high optical purity and efficient synthesis make it a preferred choice for various applications in spectroscopy and microscopy .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17/h1-3,6,9,15H,4,14H2,(H,16,17) |
InChI Key |
UOPSYGYZOBPCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride](/img/structure/B12299869.png)
![Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12299871.png)

![3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12299876.png)

![Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine](/img/structure/B12299889.png)
![Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-](/img/structure/B12299893.png)
![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12299894.png)
![6-[[4-Carboxy-8a-[4,5-dihydroxy-3-[3-hydroxy-6-methyl-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299901.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] benzoate](/img/structure/B12299912.png)
![6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12299919.png)


![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)
